![molecular formula C6H13NOS B2759068 (R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide CAS No. 220315-18-4](/img/structure/B2759068.png)

(R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

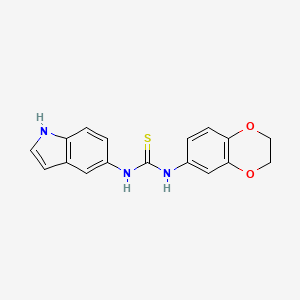

(R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide is a useful research compound. Its molecular formula is C6H13NOS and its molecular weight is 147.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Enantiomerically Pure Compounds

A study by Fernández‐Salas et al. (2014) describes a highly diastereoselective radical alkylation reaction of ortho-substituted N-(benzylidene)-2-methylpropane-2-sulfinamides, leading to the synthesis of primary α-(tert-butyl)-ortho-hydroxy- and -ortho-methoxybenzylamines in enantiomerically pure form. This method showcases the versatility of sulfinamide compounds in synthesizing complex molecules with specific chiral configurations, which are crucial in the development of pharmaceuticals and fine chemicals (Fernández‐Salas et al., 2014).

Mechanistic Insights into Stereoselective Reactions

Hennum et al. (2014) investigated the asymmetric nucleophilic 1,2-addition of (S)-N-benzylidene-2-methylpropane-2-sulfinamide using DFT computations, highlighting the importance of the E and Z isomers of N-tert-butanesulfinyl imine in understanding the reaction mechanism. This study not only provides a deeper understanding of the stereoselective reactions involving sulfinamide compounds but also aids in optimizing conditions for desired outcomes (Hennum et al., 2014).

Microwave-Assisted Synthesis

Collados et al. (2012) developed a microwave-assisted, solvent-free synthesis technique for producing enantiomerically pure N-(tert-butylsulfinyl)imines. This method allows for quick and efficient preparation of sulfinyl aldimines and ketimines, demonstrating the potential of sulfinamide derivatives in simplifying the synthesis process of chiral molecules (Collados et al., 2012).

Advanced Materials Applications

Mondal et al. (2019) explored the use of a starch-g-tetrapolymer hydrogel synthesized through grafting of starch and in situ strategic protrusion of specific monomers for the removal of Bi(III)-Hg(II) and dyes. This study illustrates the application of sulfinamide derivatives in environmental remediation, showcasing their potential in the development of novel materials for pollutant removal (Mondal et al., 2019).

Chiral Separation Techniques

Zeng et al. (2018) described the enantioseparation of chiral sulfinamide derivatives on polysaccharide-based chiral stationary phases (CSPs). This study underscores the importance of sulfinamide derivatives in chiral chromatography, providing insights into optimizing separation techniques for chiral compounds (Zeng et al., 2018).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of (R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-methylpropane-2-sulfinic acid", "ethylamine", "sodium hydroxide", "acetic anhydride", "sodium bicarbonate", "sulfuric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 2-methylpropane-2-sulfinic acid to 2-methylpropane-2-sulfinyl chloride using thionyl chloride", "Step 2: Reaction of 2-methylpropane-2-sulfinyl chloride with ethylamine to form (R)-N-ethyl-2-methylpropane-2-sulfinamide", "Step 3: Conversion of (R)-N-ethyl-2-methylpropane-2-sulfinamide to (R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide using acetic anhydride and sodium bicarbonate", "Step 4: Purification of (R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide using sulfuric acid, sodium chloride, and water" ] } | |

CAS-Nummer |

220315-18-4 |

Molekularformel |

C6H13NOS |

Molekulargewicht |

147.24 g/mol |

IUPAC-Name |

(R)-N-ethylidene-2-methylpropane-2-sulfinamide |

InChI |

InChI=1S/C6H13NOS/c1-5-7-9(8)6(2,3)4/h5H,1-4H3/t9-/m1/s1 |

InChI-Schlüssel |

SFPPCFXOSJAOKL-SECBINFHSA-N |

Isomerische SMILES |

CC=N[S@](=O)C(C)(C)C |

SMILES |

CC=NS(=O)C(C)(C)C |

Kanonische SMILES |

CC=NS(=O)C(C)(C)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyano-(4-fluorophenyl)methyl]-2-(oxolan-3-yl)acetamide](/img/structure/B2758985.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2758986.png)

![N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2758988.png)

![2-{4-[(1-Pyridin-4-ylpiperidin-4-yl)carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2758989.png)

![N-(3,4-dimethoxyphenethyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2758990.png)

![N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2758993.png)

![2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2758994.png)

![N-(2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2758998.png)

![N-methyl-N-(3-methylphenyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2758999.png)